4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Scientific Research Applications
Synthesis and Characterization in Desalination
Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) polymers were synthesized and blended with Polysulfone to create composite membranes for desalination. These membranes demonstrated hydrophilic properties, 1000 Da molecular weight cutoff, and up to 52% NaCl rejection. They were also tested for antifouling properties using Bovine Serum Albumin solution, suggesting potential applications in water treatment and desalination technologies (Padaki et al., 2013).
In Organic Synthesis
The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide was found to add to N-sulfonylimines, such as derivatives from benzaldehyde dimethyl acetal and methanesulfonamide, yielding protected β-amino acids. This demonstrates the role of similar compounds in facilitating organic synthesis, particularly in the creation of protected amino acids, which are crucial intermediates in pharmaceutical manufacturing (Robinson & Wyatt, 1993).
Biological Screening and Molecular Docking Studies
Ethylated sulfonamides with incorporated 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. They exhibited good inhibitory properties against lipoxygenase and moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, along with antibacterial properties. This suggests potential applications in the development of new pharmaceutical agents (Irshad et al., 2016).
Application in Cancer Research
A study on benzene sulfonamide derivatives, including benzoquinone-derived sulfinyl imines, as anticancer agents showed that two derivatives had significant anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies were used to analyze the binding energy for interactions between the compounds and human breast cancer cells, suggesting their potential application in cancer research (Mohamed et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as anthraquinones, have been known to interact with various biological targets including enzymes, receptors, and DNA . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. If the compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in cell function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell growth, it could lead to a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c27-23(11-6-14-32(30,31)16-17-7-2-1-3-8-17)26-18-12-13-21-22(15-18)25(29)20-10-5-4-9-19(20)24(21)28/h1-5,7-10,12-13,15H,6,11,14,16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONBHZXWENEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.